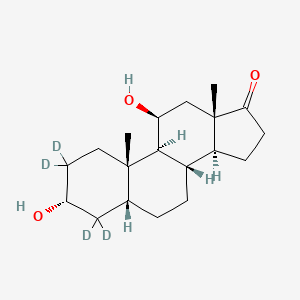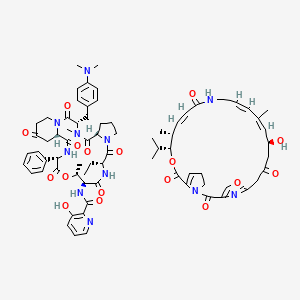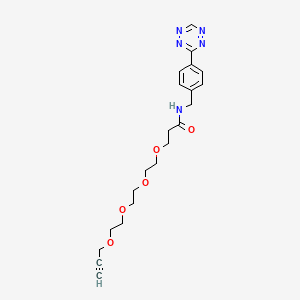
Tetrazine-Ph-NHCO-PEG4-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-Ph-NHCO-PEG4-alkyne is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in click chemistry, where it facilitates copper-catalyzed azide-alkyne cycloaddition reactions. The structure of this compound includes a tetrazine moiety, a phenyl group, a carbamate linkage, a polyethylene glycol chain, and an alkyne group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-NHCO-PEG4-alkyne typically involves multiple steps:
Formation of the Tetrazine Moiety: This step involves the synthesis of the tetrazine ring, which can be achieved through the reaction of hydrazine derivatives with nitriles.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the Carbamate Linkage: The carbamate linkage is formed by reacting an amine with a chloroformate derivative.
Polyethylene Glycol Chain Addition: The polyethylene glycol chain is attached through an etherification reaction.
Introduction of the Alkyne Group: The final step involves the addition of the alkyne group, typically through a Sonogashira coupling reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as chromatography .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules, forming stable triazole linkages.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the alkyne group under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in CuAAc reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Reaction Temperatures: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products:
Applications De Recherche Scientifique
Tetrazine-Ph-NHCO-PEG4-alkyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: PROTACs synthesized using this compound are being investigated for targeted cancer therapies and other diseases.
Industry: The compound is used in the development of advanced materials and drug delivery systems
Mécanisme D'action
Tetrazine-Ph-NHCO-PEG4-alkyne exerts its effects through click chemistry reactions, specifically CuAAc. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with natural biological processes. The resulting triazole linkage can be used to connect various functional groups, enabling the synthesis of complex molecules such as PROTACs .
Comparaison Avec Des Composés Similaires
Tetrazine-Ph-NHCO-PEG3-alcohol: Similar structure but with an alcohol group instead of an alkyne.
Tetrazine-PEG4-alkyne: Lacks the phenyl and carbamate groups, making it less versatile in certain applications
Uniqueness: Tetrazine-Ph-NHCO-PEG4-alkyne is unique due to its combination of a tetrazine moiety, phenyl group, carbamate linkage, polyethylene glycol chain, and alkyne group. This structure allows it to participate in a wide range of chemical reactions and makes it highly valuable in the synthesis of PROTACs and other complex molecules .
Propriétés
Formule moléculaire |
C21H27N5O5 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H27N5O5/c1-2-8-28-10-12-30-14-15-31-13-11-29-9-7-20(27)22-16-18-3-5-19(6-4-18)21-25-23-17-24-26-21/h1,3-6,17H,7-16H2,(H,22,27) |
Clé InChI |
LXDIBIOJNSRGFR-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
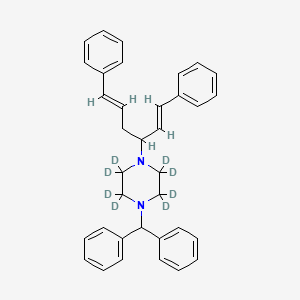
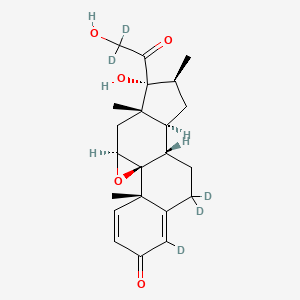
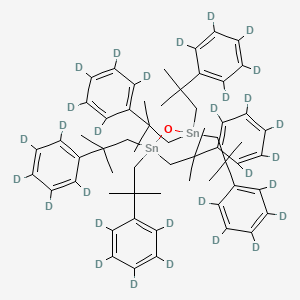


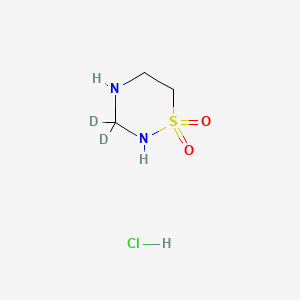
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
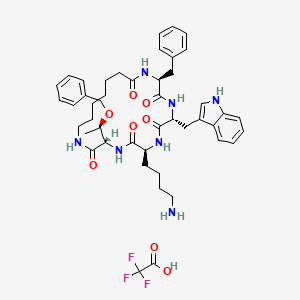
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)
